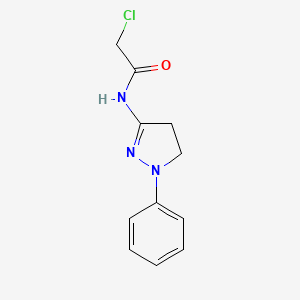

2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3CON-) linked to an amine. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and can help infer some properties and behaviors of the compound .

Synthesis Analysis

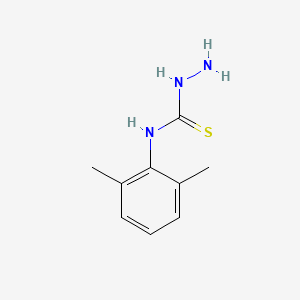

The synthesis of acetamide derivatives typically involves the acetylation of amines. Although the papers provided do not detail the synthesis of the exact compound, they do discuss related acetamides. For instance, the crystal structures of similar compounds are analyzed, which suggests that the synthesis of such compounds is feasible and that they can be characterized by X-ray diffraction analysis . The synthesis likely involves the reaction of an appropriate phenyl-pyrazol amine with chloroacetyl chloride or a related acetylating agent.

Molecular Structure Analysis

The molecular structure of acetamides can be complex, with the potential for various non-covalent interactions. The papers describe how hydrogen bonding and halogen interactions play a significant role in the crystal packing of related compounds . These interactions can include N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Cl⋯π(arene) and C—I⋯π(arene) interactions. These findings suggest that "2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide" would also exhibit a complex molecular structure with similar interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamides is influenced by the substituents on the nitrogen and the acetyl group. The papers do not provide specific reactions for the compound , but they do indicate that the acetamide group is a key structural feature that can participate in hydrogen bonding . This implies that the compound could undergo reactions typical of acetamides, such as nucleophilic substitution at the acetyl carbon or reactions involving the nitrogen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides can be deduced from their molecular structure. The papers describe the crystalline nature of related compounds, which suggests that "2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide" may also crystallize well and have a defined melting point . The presence of hydrogen bonds and halogen interactions indicates that the compound would have a relatively high melting point and could exhibit polymorphism. The exact physical properties would need to be determined experimentally.

Scientific Research Applications

Molecular Synthesis and Characterization

- Synthesis of Pyrazole-Acetamide Derivatives: Research conducted by Salian, Narayana, & Sarojini (2017) focuses on synthesizing and characterizing a pyrazole-acetamide derivative. This demonstrates the compound's significance in the development of new chemical entities.

Crystal Structure and Hydrogen Bonding

- Hydrogen Bonding Patterns: A study by López et al. (2010) reveals the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insight into molecular interactions and structures.

Antioxidant and Antimicrobial Activities

Synthesis and Biological Activities

Research by Sunder & Maleraju (2013) on the synthesis of pyrazole-acetamide derivatives demonstrates their potential anti-inflammatory properties.

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explores the synthesis of pyrazole-acetamide derivatives and their use in forming coordination complexes with potential antioxidant activities.

Herbicide and Weed Control

- Use in Herbicides: Weisshaar & Böger (1989) discuss chloroacetamide derivatives, including pyrazole-acetamides, as herbicides for controlling weeds in various crops.

Molecular Conformations and Hydrogen Bonding

- Molecular Conformations: The research by Narayana et al. (2016) investigates different molecular conformations and hydrogen bonding in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, contributing to our understanding of molecular structures.

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given that compounds with similar structures have shown a range of biological activities . Additionally, further studies could aim to optimize the synthesis process and investigate the chemical reactions this compound can participate in.

properties

IUPAC Name |

2-chloro-N-(2-phenyl-3,4-dihydropyrazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-8-11(16)13-10-6-7-15(14-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYNDTQQAFHGLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1NC(=O)CCl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)